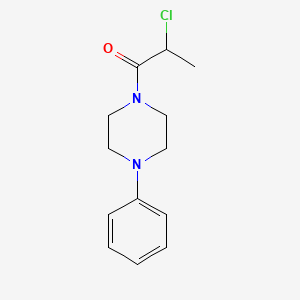

1-(2-Chloropropanoyl)-4-phenylpiperazine

Description

Properties

Molecular Formula |

C13H17ClN2O |

|---|---|

Molecular Weight |

252.74 g/mol |

IUPAC Name |

2-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one |

InChI |

InChI=1S/C13H17ClN2O/c1-11(14)13(17)16-9-7-15(8-10-16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |

InChI Key |

HDKSOPQCJNILPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloropropanoyl)-4-phenylpiperazine can be synthesized through a multi-step process. One common method involves the acylation of 4-phenylpiperazine with 2-chloropropionyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropropanoyl)-4-phenylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group in the 2-chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminium hydride.

Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction Reactions: Lithium aluminium hydride in dry ether or tetrahydrofuran.

Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution Reactions: Products include 1-(2-azidopropanoyl)-4-phenylpiperazine or 1-(2-thiocyanatopropanoyl)-4-phenylpiperazine.

Reduction Reactions: The major product is 1-(2-hydroxypropanoyl)-4-phenylpiperazine.

Oxidation Reactions: Products include phenolic derivatives of this compound.

Scientific Research Applications

1-(2-Chloropropanoyl)-4-phenylpiperazine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets.

Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloropropanoyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors in the central nervous system, modulating their activity. The 2-chloropropanoyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

1-(2-Chloropropanoyl)-4-phenylpiperazine can be compared with other piperazine derivatives such as:

1-(2-Chloroacetyl)-4-phenylpiperazine: Similar structure but with a chloroacetyl group instead of a chloropropanoyl group.

1-(2-Bromopropanoyl)-4-phenylpiperazine: Similar structure but with a bromine atom instead of chlorine.

1-(2-Chloropropanoyl)-4-methylpiperazine: Similar structure but with a methyl group on the piperazine ring instead of a phenyl group.

Uniqueness: this compound is unique due to the presence of both the phenyl and 2-chloropropanoyl groups, which confer specific chemical and biological properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloropropanoyl)-4-phenylpiperazine, and how can reaction conditions affect yield?

- Answer : The compound can be synthesized via nucleophilic acyl substitution. A typical method involves reacting 4-phenylpiperazine with 2-chloropropanoyl chloride in an aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., K₂CO₃ or triethylamine). Microwave-assisted synthesis (e.g., 280°C for rapid coupling) may improve efficiency, as seen in analogous piperazine derivatives . Solvent choice (DMF vs. toluene) and stoichiometric ratios of reactants significantly impact purity and yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the piperazine ring and substituents:

- ¹H NMR : Peaks at δ 2.5–3.5 ppm for piperazine protons and δ 1.5–2.0 ppm for the chloropropanoyl methyl group.

- ¹³C NMR : Carbonyl resonance near δ 170 ppm and aromatic carbons at δ 120–140 ppm.

Infrared Spectroscopy (IR) identifies the carbonyl stretch (~1650 cm⁻¹) and C-Cl bond (~650 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H⁺] at m/z 267) .

Q. How can researchers screen the compound for initial pharmacological activity?

- Answer : Use in vitro assays targeting receptors common to piperazine derivatives (e.g., serotonin or dopamine receptors). For example:

- Radioligand binding assays to measure affinity for 5-HT₁A or D₂ receptors.

- Functional assays (e.g., cAMP modulation) to assess agonist/antagonist activity.

Dose-response curves (0.1–100 µM) and comparison to reference standards (e.g., ketanserin for 5-HT₂A) are critical. Prioritize compounds with IC₅₀ < 10 µM for further study .

Advanced Research Questions

Q. How should experimental models be designed to evaluate neuroprotective effects of this compound?

- Answer : Adopt a rodent model of radiation-induced cognitive impairment, as used for structurally similar compounds like NSPP :

- In vivo : Irradiate the right brain hemisphere (4 Gy) in Nestin-GFP mice. Administer the compound (10–50 mg/kg, i.p.) post-irradiation and assess neural stem/progenitor cell populations via flow cytometry or immunohistochemistry.

- In vitro : Treat irradiated neurospheres with the compound (1–50 µM) and quantify IL-6 via ELISA to evaluate anti-inflammatory effects . Include sex-matched controls due to observed gender-specific responses in analogous studies .

Q. How can contradictory data on gender-dependent efficacy be addressed in preclinical studies?

- Answer : Contradictions may arise from hormonal variability or metabolic differences. Mitigation strategies include:

- Stratified analysis : Separate data by sex and use larger cohorts (n ≥ 10/group).

- Pharmacokinetic profiling : Measure plasma and brain concentrations in male vs. female animals to rule out bioavailability differences.

- Mechanistic studies : Test estrogen/testosterone receptor involvement using knockout models or receptor antagonists .

Q. What strategies optimize the therapeutic profile of this compound while minimizing off-target effects?

- Answer :

- Structural analogs : Introduce electron-withdrawing groups (e.g., fluorine) to the phenyl ring to enhance receptor selectivity .

- Prodrug design : Modify the chloropropanoyl group to improve blood-brain barrier penetration (e.g., ester prodrugs hydrolyzed in vivo).

- Toxicology screening : Use high-content screening (HCS) for hepatotoxicity and genotoxicity. Prioritize analogs with >100-fold selectivity between target receptors and hERG channels .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.